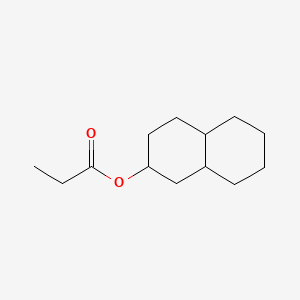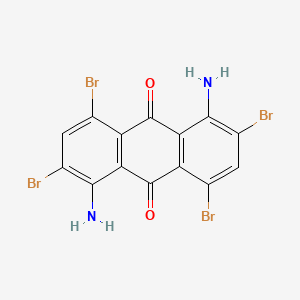
1,5-Diamino-2,4,6,8-tetrabromoanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diamino-2,4,6,8-tetrabromoanthraquinone: is a chemical compound with the molecular formula C14H6Br4N2O2 and a molecular weight of 553.82564 g/mol . It is a derivative of anthraquinone, characterized by the presence of amino and bromine substituents on the anthraquinone core. This compound is known for its vibrant color and is used in various industrial applications, particularly in the dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone can be synthesized through a multi-step process involving the bromination of anthraquinone followed by amination. The typical synthetic route involves:
Bromination: Anthraquinone is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2, 4, 6, and 8 positions.
Amination: The brominated anthraquinone is then subjected to amination using ammonia or an amine source to introduce amino groups at the 1 and 5 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,5-Diamino-2,4,6,8-tetrabromoanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the dye and pigment industry for the production of vibrant and stable colors.
Mecanismo De Acción
The mechanism of action of 1,5-diamino-2,4,6,8-tetrabromoanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and amino groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1,5-Diaminoanthraquinone: Lacks bromine substituents, making it less reactive in certain chemical reactions.
2,4,6,8-Tetrabromoanthraquinone: Lacks amino groups, limiting its applications in biological systems.
1,5-Diamino-2,4-dibromoanthraquinone: Contains fewer bromine atoms, affecting its chemical properties and reactivity.
Uniqueness: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone is unique due to the presence of both amino and bromine substituents, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound .
Propiedades
Número CAS |
81-56-1 |
|---|---|
Fórmula molecular |
C14H6Br4N2O2 |
Peso molecular |
553.8 g/mol |
Nombre IUPAC |
1,5-diamino-2,4,6,8-tetrabromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br4N2O2/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2H,19-20H2 |
Clave InChI |
KNOYUKKOVLJJRM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=C1Br)N)C(=O)C3=C(C2=O)C(=C(C=C3Br)Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





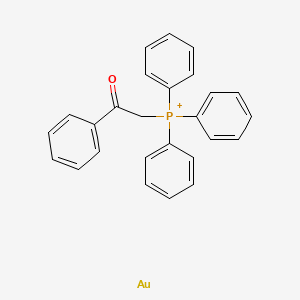
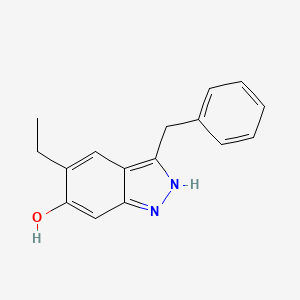
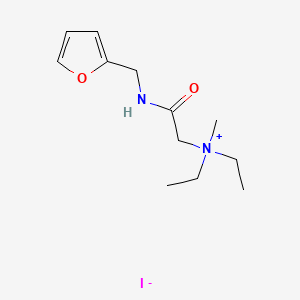


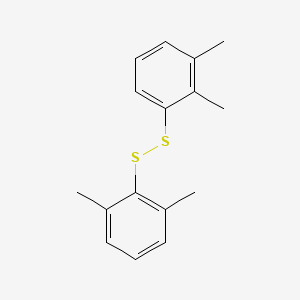

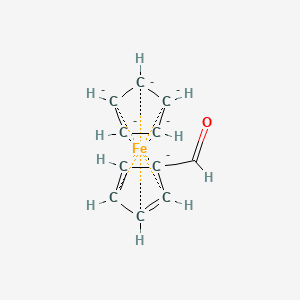

![2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B13777609.png)
